molecular formula C8H12O B6204781 {dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanol CAS No. 422318-76-1

{dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanol

Cat. No.: B6204781
CAS No.: 422318-76-1
M. Wt: 124.2
InChI Key:
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Description

The compound “{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanol” is a chemical compound with a unique structure . It is related to other compounds such as “{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine hydrochloride” and “dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid” which have been studied for various applications .


Molecular Structure Analysis

The molecular structure of “{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanol” is unique due to its dispiro configuration . This refers to a compound with two spiro atoms, which are quaternary atoms (typically carbon) that are the only common atoms in two or more rings .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound dispiro[2.0.2.1]hept-1-yl triflate, closely related to "{dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanol", has been synthesized from bicyclopropylidene, showcasing the relative stabilities of spirocyclopropanated cyclopropyl cations. Methanolysis of these compounds tends to proceed with retention of the dispiro[2.0.2.1]heptane skeleton, indicating a stabilization effect by spiro-annelated three-membered rings against ring opening under solvolysis conditions (Kozhushkov et al., 2003).

Reactivity and Rearrangements

  • Research on the reactivity of ester derivatives of spiro[2.4]hepta-4,6-dien-1-ylmethanol with benzyne has led to the formation of various rearrangement products. These studies help understand the reactivity of spiro compounds and their potential applications in organic synthesis (Bayrak et al., 2018).

Applications in Fuel and Energy

  • The interaction of methanol with other compounds, such as n-heptane, has been studied to understand its effects on fuel properties. These studies are crucial for developing alternative fuel blends and improving engine performance. For example, research on methanol/n-heptane mixtures has provided insights into how methanol addition affects reactivity and combustion characteristics, which is vital for the formulation of surrogate fuel models (Wu et al., 2021).

Molecular Dynamics and Physicochemical Properties

  • Molecular dynamics simulations and experimental studies on mixtures of methanol with alkanes, such as heptane, have been conducted to explore their volume characteristics and structural behavior. These investigations offer valuable information on the molecular interactions and properties of alcohol-alkane mixtures, which have implications in various industrial and chemical processes (Dyshin et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of {dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanol can be achieved through a multi-step reaction pathway involving the formation of the spirocyclic core and subsequent functionalization of the alcohol group.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Methanol", "Sodium hydride", "Bromine" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of a Lewis acid catalyst to form the spirocyclic core of the compound.", "Step 2: The resulting spirocyclic compound is then treated with sodium hydride and methanol to introduce the alcohol group.", "Step 3: Finally, the alcohol group is protected with bromine to yield the desired product." ] }

CAS No.

422318-76-1

Molecular Formula

C8H12O

Molecular Weight

124.2

Purity

95

Origin of Product

United States

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